11,12-DiHETE

Descripción general

Descripción

11,12-DiHETE is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules that play crucial roles in inflammation and immunity. This compound is known for its involvement in various physiological and pathological processes, making it a significant subject of study in biomedical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-DiHETE typically involves the oxidation of arachidonic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific carbon atoms in arachidonic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to yield the dihydroxy derivatives.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the oxidation and reduction steps. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 11,12-DiHETE undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Oxidation: Typically involves the use of lipoxygenase enzymes or chemical oxidants like hydrogen peroxide.

Reduction: Often employs reducing agents such as sodium borohydride.

Esterification: Can be achieved using alcohols in the presence of acid catalysts.

Major Products: The major products formed from these reactions include various hydroxylated and esterified derivatives, which have distinct biological activities and are used in different research applications.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

11,12-DiHETE is implicated in cardiovascular health through its interactions with various signaling pathways. Research indicates that it can modulate cardiac hypertrophy and remodeling. For instance, studies have shown that this compound stimulates the AMP-activated protein kinase (AMPK), leading to enhanced nuclear translocation of AKT1 and increased expression of atrial natriuretic peptide (ANP), which is protective against cardiac hypertrophy .

Table 1: Effects of this compound on Cardiac Function

| Study | Findings |

|---|---|

| Stimulation of AMPK and AKT1 translocation; reduced cardiac hypertrophy. | |

| Elevated levels correlated with improved cardiac function metrics. |

Neurological Implications

In the context of neurobiology, this compound has been linked to ischemic brain injury responses. It participates in the regulation of inflammatory processes that occur following ischemic events. For example, increased levels of this compound were observed in the brains of ischemic rats, suggesting a potential protective role against neuronal damage .

Table 2: Role of this compound in Neuroprotection

| Study | Observations |

|---|---|

| Increased levels post-ischemia; potential neuroprotective effects. | |

| Correlation with lower thalamic volume in multiple sclerosis patients. |

Inflammatory Responses

The compound also plays a crucial role in inflammatory responses. It has been shown to influence the production of other eicosanoids and can affect the overall inflammatory milieu in various diseases, including asthma and arthritis .

Table 3: Inflammatory Modulation by this compound

| Study | Inflammatory Context |

|---|---|

| Modulates leukotriene production; impacts asthma pathology. | |

| Biomarker potential for assessing inflammation levels. |

Biomarker Potential

Recent studies suggest that this compound could serve as a biomarker for certain conditions such as multiple sclerosis (MS). In patients with progressive MS, lower levels of this compound correlated with reduced thalamic volume and other clinical parameters . This highlights its potential utility in diagnostic applications.

Research Methodologies

Quantitative analysis methods for measuring lipid mediators like this compound have advanced significantly. Techniques such as high-resolution mass spectrometry (HRMS) allow for precise quantification in biological samples . This methodological advancement enhances the reliability of findings related to the applications of this compound.

Case Studies and Findings

Several case studies have explored the implications of this compound:

- A study examining patients with relapsing remitting MS found distinct lipid mediator profiles where lower levels of this compound were associated with poorer clinical outcomes .

- Another investigation into ischemic stroke revealed elevated concentrations of various dihydroxy fatty acids including this compound during recovery phases .

Mecanismo De Acción

The mechanism of action of 11,12-DiHETE involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of gene expression related to inflammation and metabolism. Additionally, it can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids and altering inflammatory pathways.

Comparación Con Compuestos Similares

- 15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HETE)

- 12-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-HETE)

- 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE)

Comparison: While all these compounds are hydroxylated derivatives of arachidonic acid, 11,12-DiHETE is unique due to its specific dihydroxy substitution pattern. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to its analogs. For instance, 15-HETE is primarily involved in the regulation of vascular tone and platelet aggregation, whereas 12-HETE and 5-HETE are more closely associated with leukocyte function and inflammatory responses.

Actividad Biológica

11,12-DiHETE (11,12-dihydroxyeicosatrienoic acid) is a biologically active eicosanoid derived from arachidonic acid through the action of cytochrome P450 enzymes. This compound plays significant roles in various physiological and pathological processes, including inflammation, vascular function, and reproductive health. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Biosynthesis and Metabolism

This compound is synthesized via the oxygenation of arachidonic acid by cytochrome P450 enzymes, leading to the formation of epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed to dihydroxy fatty acids like this compound. The metabolic pathways involve:

- Cytochrome P450 (CYP) : Enzymes such as CYP2C and CYP2J contribute to the formation of EETs from arachidonic acid.

- Soluble Epoxide Hydrolase (sEH) : Converts EETs into less active diols, including this compound .

2. Biological Functions

Inflammation and Pain Modulation

Research indicates that this compound may have anti-inflammatory properties. It has been shown to modulate pain pathways and could potentially serve as a therapeutic target in inflammatory diseases .

Vascular Function

this compound is implicated in regulating vascular tone and blood pressure. It promotes vasodilation through its effects on endothelial cells and smooth muscle relaxation .

Reproductive Health

In pregnant women, elevated levels of this compound have been associated with pregnancy-induced hypertension (PIH) and preterm labor. Studies suggest that higher concentrations correlate with adverse pregnancy outcomes, indicating a potential role as a biomarker for assessing pregnancy complications .

Case Study: Preterm Labor

A study involving pregnant women demonstrated that higher concentrations of 11,12-DiHETrE were significantly associated with delivery before 34 weeks of gestation. Women with lower levels had a reduced risk of early delivery .

| Oxylipin | Concentration (pmol/mL) | Delivery Before 34 Weeks (%) |

|---|---|---|

| 11,12-DiHETrE | ≤0.486 | 15% |

| 11,12-DiHETrE | >0.739 | 45% |

Research Findings on Metabolism

A study measured EETs and their corresponding DiHETEs in hepatic and renal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The findings indicated that activated sEH metabolizes EETs into less bioactive DiHETEs such as this compound .

| Tissue Type | DiHETE Levels (ng/mg protein) |

|---|---|

| Liver | 7.92 ± 1.71 |

| Kidney | 1.32 ± 0.24 |

4. Clinical Implications

The biological activity of this compound highlights its potential as a biomarker for various conditions:

- Pregnancy Monitoring : Its levels can indicate risks for preterm labor and hypertension during pregnancy.

- Inflammatory Disorders : Targeting its pathway may provide therapeutic avenues for managing chronic inflammation and pain.

Propiedades

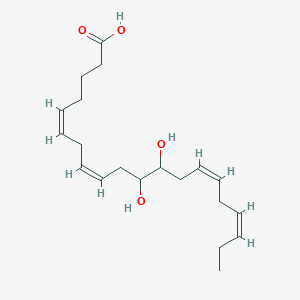

IUPAC Name |

(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZYIPMAWRQQE-BVILWSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.